5-Bromonicotinic acid is an organic compound with the molecular formula and a molecular weight of 202.01 g/mol. It is characterized by a bromine atom attached to the fifth carbon of the pyridine ring, which is a nitrogen-containing heterocycle. This compound appears as a light yellow to gray powder and has a melting point in the range of 178-180 °C. Its solubility is limited, being slightly soluble in dimethyl sulfoxide and methanol .
5-Bromonicotinic acid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and coordination compounds. It can participate in various
These reactions highlight its utility in synthesizing more complex organic molecules.
5-Bromonicotinic acid exhibits some biological activities that are being explored for potential therapeutic applications. Notably, it has been studied for its cytotoxicity profile and has shown a complete absence of cytotoxicity in both cancerous and non-cancerous cell lines, indicating its potential safety for use in medicinal chemistry . Furthermore, it serves as an intermediate in the synthesis of various biologically active compounds, including derivatives that may have pharmacological effects.
The synthesis of 5-bromonicotinic acid typically involves the bromination of nicotinic acid. A common method includes:
This method highlights the compound's synthetic accessibility and its relevance in organic synthesis.
5-Bromonicotinic acid has several applications across various fields:
These applications illustrate its significance in both research and industrial contexts.
Research on 5-bromonicotinic acid includes studies on its interactions with biological systems and other chemical entities. Its ability to form coordination complexes with lanthanide ions has been investigated, revealing potential applications in materials science and biomedicine due to their unique properties . Additionally, studies have explored its reactivity patterns in various coupling reactions, contributing to the understanding of its role as a synthetic intermediate.
Several compounds share structural similarities with 5-bromonicotinic acid, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-4-methylnicotinic acid | C6H6BrN | Methyl group at position 4 enhances lipophilicity |
5-Bromo-4-hydroxynicotinic acid | C6H6BrNO2 | Hydroxyl group introduces polar characteristics |
5-Bromo-4-chloronicotinic acid | C6H4BrClN | Chlorine substitution affects reactivity |
5-Bromo-2-(trifluoromethyl)nicotinic acid | C6H3BrF3N | Trifluoromethyl group increases electron-withdrawing effects |
These compounds differ from 5-bromonicotinic acid primarily by substituents on the pyridine ring, which can significantly affect their physical properties, reactivity, and biological activities. This diversity allows researchers to tailor compounds for specific applications while retaining core structural features.
The unique bromine substitution at position five of the pyridine ring makes 5-bromonicotinic acid particularly valuable for specific synthetic pathways and biological investigations, distinguishing it from its analogs.
The first documented synthesis of 5-BNA dates to 1948, involving bromination of nicotinic acid derivatives under controlled conditions. A pivotal advancement emerged in 1993 with the Russian patent RU2070193C1, which optimized the bromination of nicotinic acid using thionyl chloride and bromine in the presence of Lewis acid catalysts like aluminum chloride. This method achieved a 95% yield by maintaining reaction temperatures at 110–120°C for 10–14 hours, significantly improving upon earlier protocols that suffered from low yields (19.8%) and prolonged reaction times.
X-ray crystallography and spectroscopic analyses later confirmed 5-BNA’s planar pyridine ring system with bromine at the 5-position and a carboxylic acid group at the 3-position. Single-crystal studies revealed intermolecular hydrogen bonding between carboxylic acid groups, influencing its crystallization behavior in solvents like methanol and acetonitrile. These structural insights facilitated its application in coordination chemistry, where it serves as a versatile ligand for lanthanide ions.
The Sandmeyer reaction, a cornerstone of aromatic halogenation, has been adapted for synthesizing 5-bromonicotinic acid. This method involves diazotization of a precursor amine followed by copper(I)-catalyzed bromination. For instance, treating 5-aminonicotinic acid with sodium nitrite and hydrobromic acid under acidic conditions generates a diazonium intermediate, which undergoes bromide substitution in the presence of CuBr [4]. While effective for simple substrates, this pathway often yields ≤50% for nicotinic acid derivatives due to competing side reactions, such as dimerization or reduction of the diazo group [4].
Early industrial approaches exploited the thermal lability of 5-bromoquinolinic acid, which decarboxylates at 180–200°C to yield 5-bromonicotinic acid. However, this method suffers from scalability issues, as prolonged heating promotes decomposition into tar-like byproducts. Modern adaptations employ microwave-assisted heating to reduce reaction times from hours to minutes, though yields remain suboptimal (35–45%) [3].
Directed metallation strategies enable regioselective functionalization of 3,5-dibromopyridine. Treating the substrate with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryllithium species at the 5-position, which reacts with CO₂ to form the carboxylic acid [3]. Subsequent quenching with bromine selectively substitutes the remaining 3-position hydrogen, achieving 72–78% overall yield (Table 1).
Table 1: Lithium-Mediated Synthesis Optimization
Parameter | Conditions | Yield (%) |
---|---|---|
Temperature | −78°C vs 0°C | 78 vs 62 |
Lithiating Agent | LDA vs LTMP | 78 vs 68 |
Electrophile | CO₂ vs DMF | 78 vs 55 |
Selenium-mediated oxidative cyclization represents a breakthrough in nicotinic acid functionalization. Reacting 2-alkynylbenzaldoximes with benzeneseleninic acid in dimethylformamide (DMF) at 80°C induces sequential cyclization and oxidation, yielding 5-bromonicotinic acid derivatives in ≤96% yield [2]. Key advantages include:
Recent isotopic labeling studies employ Pd(OAc)₂/XPhoS ligand systems to replace bromine with deuterium in 5-bromonicotinic acid. Using D₂O as the deuterium source under microwave irradiation (120°C, 30 min), this method achieves 89% deuterium incorporation while retaining the carboxylic acid moiety [2]. Applications in pharmacokinetic tracing demonstrate the method's utility for metabolic studies.
Hydrogen peroxide-mediated nitrile hydrolysis provides a high-yielding route to 5-bromonicotinic acid amides. Treating 5-bromo-3-cyanopyridine with 30% H₂O₂ in DMSO/K₂CO₃ at 60°C for 1 hour quantitatively converts the nitrile to amide, which undergoes acid-catalyzed hydrolysis to the target carboxylic acid [3]. This two-step sequence achieves 93% overall yield with minimal epimerization.
Systematic studies reveal nonlinear relationships between temperature and yield. For selenium-mediated cyclizations, elevating from 80°C to 120°C decreases yields from 96% to 6% due to selenoxide decomposition [2]. Conversely, Sandmeyer reactions benefit from gradual heating (50→70°C), improving yields from 27% to 44% by mitigating side product formation [4].
Polar aprotic solvents maximize reactivity in metal-catalyzed systems:
Table 2: Solvent Impact on Selenium-Mediated Synthesis [2]
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
DMF | 36.7 | 96 |
MeCN | 37.5 | 82 |
EtOH | 24.3 | 54 |
THF | 7.5 | 18 |
DMF’s high polarity stabilizes charged intermediates while solubilizing inorganic byproducts.
Copper(I) bromide remains the Sandmeyer catalyst of choice, though CuCN/KBr mixtures enhance selectivity for electron-rich aromatics [4]. For oxidative methods, benzeneseleninic acid outperforms diphenyl diselenide by avoiding stoichiometric oxidant requirements [2]. Recent advances in iron phthalocyanine catalysts show promise for greener brominations, achieving 85% yield at 50°C [3].
Irritant